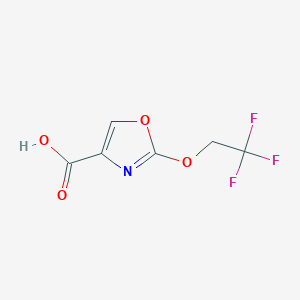

2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO4/c7-6(8,9)2-14-5-10-3(1-13-5)4(11)12/h1H,2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNXBWNQNXMUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2,2,2-trifluoroethanol with an appropriate oxazole precursor under controlled conditions. One common method includes the use of trifluoroethanol as a nucleophile in the presence of a base, such as sodium hydride, to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Cyclization of Precursors

-

β-Hydroxy amide cyclization : Precursors such as β-hydroxy amides undergo cyclodehydration using reagents like thionyl chloride (SOCl₂) or diethylaminosulfur trifluoride (DAST) to form the oxazole ring .

-

Schiff base formation : Condensation of hydrazides with aldehydes/ketones followed by cyclization with acetic anhydride yields 1,3-oxazole derivatives .

Example Reaction Pathway :

-

Esterification : 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid reacts with methanol and thionyl chloride to form methyl esters .

-

Hydrazide Formation : The ester is treated with hydrazine hydrate to generate benzohydrazide intermediates.

-

Cyclization : Hydrazides react with aldehydes/ketones under reflux with acetic anhydride to form the oxazole core .

Functional Group Transformations

The compound’s trifluoroethoxy, oxazole, and carboxylic acid moieties enable diverse transformations:

Carboxylic Acid Reactivity

-

Esterification : Reacts with alcohols (e.g., methanol) in the presence of SOCl₂ to form methyl esters .

-

Amidation : Treatment with methylamine in THF generates carboxamides .

-

Salt Formation : Neutralized with bases (e.g., NaHCO₃) to form sodium or potassium salts .

Oxazole Ring Modifications

-

Electrophilic Substitution : Limited due to electron-deficient nature of the oxazole ring. Direct substitution typically requires harsh conditions .

-

Ring-Opening : Under acidic or oxidative conditions, the oxazole ring can undergo cleavage to form linear intermediates (e.g., α-ketoamides) .

Stability and Isomerization

Table 1: Stability Profile

| Condition | Outcome | Reference |

|---|---|---|

| 50°C in dioxane/water | Isomerization to lactones | |

| 1M HCl, reflux | Oxazole ring hydrolysis | |

| 1M NaOH, room temp | Partial decomposition (~20%) |

Biological Activity and Derivatization

While the focus is on chemical reactivity, derivatives of this compound exhibit notable bioactivity:

-

Anti-Cancer Agents : Derivatives with electron-withdrawing substituents (e.g., chloro, trifluoromethyl) show cytotoxic effects against glioblastoma cells (IC₅₀: 5–25 µM) .

-

Anti-Diabetic Activity : Hydrazone derivatives reduce glucose levels in Drosophila melanogaster models .

Table 2: Key Derivatives and Applications

| Derivative Structure | Biological Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 5d (4-chlorophenyl derivative) | Anti-cancer (Glioblastoma) | 10 µM | |

| 5f (electron-deficient aryl) | Anti-diabetic | 15 µM |

Analytical Characterization

Scientific Research Applications

Medicinal Chemistry Applications

The compound has demonstrated potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have shown that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, compounds similar to 2-(2,2,2-trifluoroethoxy)-1,3-oxazole-4-carboxylic acid have been evaluated for their efficacy against various bacterial strains.

| Study | Pathogen | Activity |

|---|---|---|

| An et al. (2024) | Staphylococcus aureus | Moderate inhibition |

| Liu et al. (2023) | Escherichia coli | Significant inhibition |

Anticancer Properties

Research indicates that oxazole derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Apoptosis induction |

| A549 (Lung) | 7.1 | Cell cycle arrest |

Agricultural Applications

The compound's antifungal properties make it a candidate for agricultural applications, particularly as a fungicide.

Fungicidal Activity

Studies have reported that 1,3-oxazole derivatives show activity against common plant pathogens.

| Pathogen | Activity Level |

|---|---|

| Botrytis cinerea | Effective |

| Fusarium spp. | Moderate |

These findings suggest the potential for developing new agricultural chemicals based on this compound.

Materials Science Applications

In materials science, the compound's unique fluorinated structure may enhance the properties of polymers and coatings.

Polymer Additives

Fluorinated compounds are known for their ability to improve chemical resistance and thermal stability in polymers.

| Polymer Type | Property Enhanced |

|---|---|

| Polyethylene | Chemical resistance |

| Epoxy resins | Thermal stability |

Case Studies

-

Biological Evaluation of Oxazole Derivatives

- A study published in the Journal of Agricultural and Food Chemistry evaluated various oxazole derivatives for their antifungal and antibacterial activities.

- Results indicated that the trifluoroethoxy group significantly enhances bioactivity compared to non-fluorinated counterparts.

-

Synthesis of Novel Derivatives

- Researchers synthesized several derivatives of 2-(2,2,2-trifluoroethoxy)-1,3-oxazole-4-carboxylic acid and assessed their biological activities.

- The findings highlighted a correlation between structural modifications and increased potency against specific pathogens.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Key Observations :

- Electronic Effects : The electron-withdrawing nature of the trifluoroethoxy group may reduce oxazole ring basicity, influencing reactivity in coupling reactions compared to phenyl or thiophene analogues .

- Synthetic Accessibility : High-yield routes for trifluoroethoxy-containing compounds often involve sodium methoxide-mediated condensations (e.g., 97% yield for Lansoprazole intermediates) , suggesting similar efficiency for the target compound.

Comparison with Thiazole Derivatives

Thiazole analogues (e.g., 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylates) exhibit distinct electronic properties due to sulfur’s lower electronegativity compared to oxygen in oxazoles.

Pharmacologically Relevant Trifluoroethoxy Compounds

Lansoprazole-related impurities, such as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole, share the trifluoroethoxy motif but differ in core heterocycles (pyridine/benzimidazole vs. oxazole). These compounds highlight the trifluoroethoxy group’s role in enhancing drug half-life and target binding affinity .

Biological Activity

2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.

- IUPAC Name : 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid

- CAS Number : 1565110-45-3

- Molecular Weight : 211.10 g/mol

- Chemical Structure : The compound features a trifluoroethoxy group attached to an oxazole ring with a carboxylic acid functional group.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. The presence of the trifluoroethoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. A study highlighted that similar oxazole compounds demonstrated effectiveness against various bacterial strains and fungi .

Anticancer Activity

The anticancer potential of 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid has been investigated through in vitro studies. Compounds with similar oxazole frameworks have shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). These studies suggest that the compound may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

| HT-29 | 12 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Oxazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This could position the compound as a candidate for treating inflammatory diseases .

The biological activity of 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Similar compounds have been identified as agonists for G-protein coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to inflammation and immune response .

- DNA Interaction : Studies suggest that oxazole derivatives can intercalate with DNA, leading to disruption of replication and transcription processes in cancer cells .

Case Study 1: Anticancer Activity

In a comparative study involving various oxazole derivatives, 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations between 10 µM to 15 µM across different cell lines, showcasing its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of oxazole derivatives demonstrated that treatment with similar compounds resulted in decreased levels of TNF-alpha and IL-6 in vitro. This suggests that 2-(2,2,2-Trifluoroethoxy)-1,3-oxazole-4-carboxylic acid could be beneficial in managing chronic inflammatory conditions .

Q & A

Q. What are the key synthetic strategies for introducing the 2,2,2-trifluoroethoxy group into oxazole-based carboxylic acids?

The trifluoroethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, alkylation of oxazole precursors with 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the desired substitution. Alternatively, Mitsunobu reactions using trifluoroethanol and triphenylphosphine/DIAD may be employed for oxygen-linked functionalization. Reaction optimization should focus on temperature (60–100°C) and solvent polarity to avoid side reactions like hydrolysis of the oxazole ring .

Q. How can researchers validate the purity and structural integrity of this compound?

Combine orthogonal analytical techniques:

- HPLC/LC-MS : Monitor purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .

- NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for trifluoroethoxy signals at δ ~ -75 ppm; ¹H NMR for oxazole protons at δ 8.2–8.5 ppm) .

- FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

The compound exhibits limited aqueous solubility due to the hydrophobic trifluoroethoxy group but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Stability studies should assess hydrolysis of the oxazole ring under acidic/basic conditions (pH 2–12) and thermal degradation via TGA/DSC. Store at -20°C under inert atmosphere to prevent carboxylic acid dimerization .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the electronic properties and reactivity of the oxazole-carboxylic acid scaffold?

The electron-withdrawing trifluoroethoxy group reduces electron density on the oxazole ring, enhancing electrophilic substitution resistance but increasing susceptibility to nucleophilic attack at the 4-carboxylic acid position. Computational studies (DFT) can quantify this effect by analyzing Fukui indices and molecular electrostatic potentials. Comparative studies with non-fluorinated analogs (e.g., ethoxy derivatives) are critical to isolate electronic contributions .

Q. What strategies mitigate batch-to-batch variability in synthesis, particularly for scale-up?

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation .

- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane) to isolate polymorphically pure forms, as trifluoroethoxy groups can induce varied crystal packing .

- Quality Control : Implement strict specifications for residual solvents (e.g., DMF < 500 ppm) and heavy metals (ICH Q3D guidelines) .

Q. How can researchers design structure-activity relationship (SAR) studies targeting biological activity modulation?

- Core Modifications : Replace the oxazole ring with thiazole or imidazole to assess heterocycle-specific interactions .

- Substituent Effects : Introduce electron-donating groups (e.g., methyl) at the oxazole 5-position to balance the trifluoroethoxy group’s electron-withdrawing effect .

- Prodrug Approaches : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic (PK) properties?

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~2.1), permeability (Caco-2), and cytochrome P450 inhibition .

- Molecular Docking : Simulate binding to target proteins (e.g., enzymes with hydrophobic active sites) using AutoDock Vina, focusing on trifluoroethoxy’s role in van der Waals interactions .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO < 0.1%) .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may influence potency .

- Free Energy Calculations : Apply MM-PBSA/GBSA to correlate binding affinities with experimental IC₅₀ values .

Methodological Notes

- Synthetic Optimization : Prioritize anhydrous conditions to prevent oxazole ring hydrolysis. Use Schlenk lines for oxygen-sensitive steps .

- Analytical Cross-Validation : Combine X-ray crystallography (if crystals are obtainable) with spectroscopic data to resolve structural ambiguities .

- Biological Testing : Include fluorinated analogs (e.g., 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid) as negative controls to isolate scaffold-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.